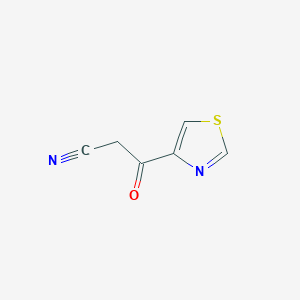
2-Amino-3-(formylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-formamidobenzoic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzoic acid, featuring an amino group at the second position and a formamido group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-formamidobenzoic acid typically involves the following steps:
Nitration: Benzoic acid is first nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Formylation: The amino group is formylated using formic acid or formamide under suitable conditions to yield 2-amino-3-formamidobenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Types of Reactions:
Oxidation: 2-Amino-3-formamidobenzoic acid can undergo oxidation reactions, typically leading to the formation of quinonoid structures.
Reduction: The formamido group can be reduced to an amino group under strong reducing conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group acts as an activating group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: 2,3-diaminobenzoic acid.
Substitution: Halogenated derivatives of 2-amino-3-formamidobenzoic acid.
Scientific Research Applications
2-Amino-3-formamidobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-3-formamidobenzoic acid exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, influencing the compound’s binding affinity.
Chemical Reactions: The amino group can donate electrons, making the compound reactive towards electrophiles. The formamido group can stabilize intermediates through resonance.
Comparison with Similar Compounds
2-Amino-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a formamido group.
2-Amino-3-hydroxybenzoic acid: Contains a hydroxyl group at the third position.
2-Amino-3-methylbenzoic acid: Features a methyl group at the third position.
Uniqueness: 2-Amino-3-formamidobenzoic acid is unique due to the presence of both an amino and a formamido group, which confer distinct chemical reactivity and potential biological activity. The formamido group can engage in specific interactions that are not possible with other substituents, making this compound particularly interesting for targeted applications.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-amino-3-formamidobenzoic acid |
InChI |
InChI=1S/C8H8N2O3/c9-7-5(8(12)13)2-1-3-6(7)10-4-11/h1-4H,9H2,(H,10,11)(H,12,13) |
InChI Key |
SXAFXTXJJPRNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NC=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)







![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)




![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
